3-(3-Methoxypropyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-(3-Methoxypropyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxypropyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing facile access to the desired triazolopyridazine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxypropyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-Methoxypropyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, showing activity against cancer cell lines.
Medicine: Explored for its potential therapeutic applications, particularly in oncology.
Mechanism of Action
The mechanism of action of 3-(3-Methoxypropyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with molecular targets such as kinases. The compound has been shown to inhibit c-Met kinase, which plays a crucial role in cell signaling pathways involved in cancer progression . By inhibiting this kinase, the compound can potentially disrupt cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition and have been studied for their anti-tumor activity.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based materials:
Uniqueness
3-(3-Methoxypropyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit c-Met kinase at nanomolar concentrations makes it a promising candidate for further development in cancer therapy .
Properties
CAS No. |
596824-52-1 |
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Molecular Formula |
C14H21N5O |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
3-(3-methoxypropyl)-6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C14H21N5O/c1-20-11-5-6-12-15-16-13-7-8-14(17-19(12)13)18-9-3-2-4-10-18/h7-8H,2-6,9-11H2,1H3 |
InChI Key |
YXPUFQCJCGWOLJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1=NN=C2N1N=C(C=C2)N3CCCCC3 |
Origin of Product |
United States |
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